molecular formula C12H15NO B14476839 N-Methyl-N-phenylcyclobutanecarboxamide CAS No. 71473-94-4

N-Methyl-N-phenylcyclobutanecarboxamide

Cat. No.: B14476839
CAS No.: 71473-94-4
M. Wt: 189.25 g/mol
InChI Key: OAUSWVPVBMHKSZ-UHFFFAOYSA-N
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Description

N-Methyl-N-phenylcyclobutanecarboxamide is an organic compound with the molecular formula C12H15NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structure, which includes a cyclobutane ring, a phenyl group, and a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-phenylcyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with N-methyl-N-phenylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to form the corresponding acid chloride. This intermediate is then reacted with N-methyl-N-phenylamine to yield the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenylcyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide to the corresponding amine.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of N-methyl-N-phenylcyclobutylamine.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the phenyl group.

Scientific Research Applications

N-Methyl-N-phenylcyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-N-phenylcyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-phenylacetamide: Similar structure but with an acetamide group instead of a cyclobutanecarboxamide group.

    N-Methyl-N-phenylpropionamide: Contains a propionamide group instead of a cyclobutanecarboxamide group.

    N-Methyl-N-phenylbutyramide: Features a butyramide group instead of a cyclobutanecarboxamide group.

Uniqueness

N-Methyl-N-phenylcyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

71473-94-4

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-methyl-N-phenylcyclobutanecarboxamide

InChI

InChI=1S/C12H15NO/c1-13(11-8-3-2-4-9-11)12(14)10-6-5-7-10/h2-4,8-10H,5-7H2,1H3

InChI Key

OAUSWVPVBMHKSZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2CCC2

Origin of Product

United States

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